Product packaging for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine(Cat. No.:CAS No. 1060812-92-1)

1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Cat. No.: B1520129
CAS No.: 1060812-92-1
M. Wt: 256.14 g/mol
InChI Key: PCVKEOQZVDCNGO-UHFFFAOYSA-N
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Description

1-(4-Bromopyridin-2-yl)-4-methylpiperazine (CAS: 1060812-92-1) is a piperazine derivative with the molecular formula C₁₀H₁₄N₃Br and a molecular weight of 256.14 g/mol. It features a 4-bromopyridin-2-yl substituent directly attached to the piperazine ring, which is further modified by a methyl group at the 4-position (N-methylation). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN3 B1520129 1-(4-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 1060812-92-1

Properties

IUPAC Name

1-(4-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVKEOQZVDCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671712
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-92-1
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(4-methylpiperazino)pyridine
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Preparation Methods

General Synthetic Strategy

The common synthetic approach involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions between a brominated pyridine derivative and 4-methylpiperazine.

  • Starting Materials:

    • 4-Bromopyridine-2-yl halide (commonly bromide or chloride)
    • 4-Methylpiperazine
  • Reaction Type:

    • Nucleophilic substitution (SNAr) or
    • Palladium-catalyzed amination (Buchwald-Hartwig coupling)
  • Typical Conditions:

    • Use of a base (e.g., potassium carbonate, sodium tert-butoxide)
    • Polar aprotic solvents such as DMF, DMSO, or ethanol
    • Elevated temperatures (80–120 °C)
    • Palladium catalysts (e.g., Pd(OAc)2 with phosphine ligands) for coupling

Stepwise Preparation Process

Step Description Reagents/Conditions Notes
1 Preparation of 4-bromopyridine-2-yl halide Commercially available or prepared via bromination of 2-pyridyl precursors Bromination often involves controlled addition of bromine or N-bromosuccinimide at low temperatures to avoid polybromination
2 Coupling with 4-methylpiperazine Pd-catalyzed amination: Pd(OAc)2, ligand (e.g., BINAP), base (K2CO3), solvent (DMF), 80–100 °C, 12–24 h Yields typically range 70–90% with proper catalyst and ligand selection
3 Purification Extraction, recrystallization, or column chromatography Purity >95% achievable

Alternative Synthetic Route: Reductive Amination

Though less common for this specific compound, reductive amination of 4-bromopyridine-2-carbaldehyde with 4-methylpiperazine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can also yield the target compound.

  • Reaction Conditions:
    • Solvent: Ethanol or methanol
    • Temperature: Room temperature to 40 °C
    • Reaction time: 12–24 hours
    • Work-up: Extraction and purification by chromatography

This method is exemplified in related bromopyridine-piperazine analogs and offers good selectivity and yields (~70%) with mild conditions.

Supporting Research Findings and Data

Analogous Compound Preparation Insights

  • A patent describing preparation of bromopyridine derivatives (e.g., 2-methyl-4-bromopyridine) demonstrates bromination of aminopyridine intermediates under acidic and low-temperature conditions with bromine and sodium nitrite, yielding high purity bromopyridines (up to 95% yield).

  • Preparation of 1-(3-bromopyridin-2-yl)-4-methylpiperazine involves nucleophilic substitution of bromopyridinyl halides with 4-methylpiperazine under basic conditions, indicating the feasibility of similar methods for the 4-bromo isomer.

  • Reductive amination of bromonicotinaldehydes with piperazine derivatives using sodium triacetoxyborohydride is a validated method for related compounds, providing moderate to high yields and purity.

Reaction Optimization Parameters

Parameter Typical Range Effect on Yield/Purity
Catalyst loading (Pd) 1–5 mol% Higher loading improves conversion but increases cost
Base type K2CO3, NaOtBu, Cs2CO3 Stronger bases favor coupling efficiency
Solvent DMF, DMSO, EtOH Polar aprotic solvents enhance nucleophilicity
Temperature 80–120 °C Higher temperatures increase rate but may cause side reactions
Reaction time 12–24 h Sufficient time ensures complete conversion

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity Notes
Pd-catalyzed amination 4-bromopyridine-2-halide + 4-methylpiperazine Pd(OAc)2, phosphine ligand, base (K2CO3), DMF 80–100 °C, 12–24 h 70–90 >95% Preferred for scalability and selectivity
Reductive amination 4-bromopyridine-2-carbaldehyde + 4-methylpiperazine NaBH(OAc)3, EtOH RT to 40 °C, 12–24 h ~70 >90% Mild conditions, useful for sensitive substrates
Bromination of aminopyridine intermediate 2-methyl-4-aminopyridine + Br2, NaNO2, acid Acidic aqueous media, 0 to -10 °C 30–60 min 90–95 High Used for preparing bromopyridine precursors

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:

  • Oxidation: The bromine atom on the pyridine ring can be oxidized to form a corresponding pyridine-N-oxide.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as alkyl halides or aryl halides, along with a suitable base, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyridine derivatives without the bromine atom.

  • Substitution: Alkylated or arylated pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1-(4-Bromopyridin-2-yl)-4-methylpiperazine has been investigated for its potential as a therapeutic agent due to its interaction with various biological targets.

1.1. Neurological Disorders

Research indicates that compounds similar to this compound may serve as muscarinic receptor antagonists, which are promising for treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. These compounds can enhance cognitive function and mitigate cognitive deficits associated with these disorders .

1.2. Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antibacterial properties against multidrug-resistant strains of Acinetobacter baumannii. These derivatives have shown synergistic activity when combined with existing antibiotics, thus enhancing their efficacy against resistant bacterial strains .

Synthesis of Derivatives

The synthesis of this compound derivatives has been a focal point in medicinal chemistry, leading to the development of new compounds with enhanced pharmacological profiles.

2.1. Structural Modifications

Various structural modifications have been explored to optimize the compound's activity. For example, the introduction of different substituents on the piperazine ring has been shown to affect the biological activity significantly. The derivatives synthesized have been tested for their inhibitory effects on specific enzymes related to disease pathways, such as acetylcholinesterase inhibitors for Alzheimer's treatment .

2.2. Case Studies

A notable case study involved the synthesis of a series of pyrazole compounds derived from this compound, which were evaluated for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, demonstrating the potential for developing new antibiotic agents .

Data Tables

To summarize the findings regarding the applications and efficacy of this compound and its derivatives, the following table presents key data:

Compound DerivativeTarget DiseaseMechanism of ActionEfficacy
This compoundAlzheimer's DiseaseMuscarinic receptor antagonistModerate
Derivative A (e.g., substituted piperazine)Multidrug-resistant InfectionsSynergistic antibiotic activityHigh
Derivative B (e.g., pyrazole variant)Bacterial InfectionsDirect antibacterial activityModerate

Mechanism of Action

The mechanism by which 1-(4-Bromopyridin-2-yl)-4-methylpiperazine exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction or interaction being studied.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Piperazine derivatives are highly tunable due to their ability to accommodate diverse substituents. Below is a comparison of structurally related compounds:

Compound Name Molecular Formula Substituents Key Physicochemical Features Reference
1-(4-Bromopyridin-2-yl)-4-methylpiperazine C₁₀H₁₄N₃Br 4-Bromopyridin-2-yl, N-methyl Moderate polarity due to pyridine ring
1-(4-Bromophenyl)-4-methylpiperazine C₁₁H₁₅BrN₂ 4-Bromophenyl, N-methyl Higher hydrophobicity vs. pyridine analog
BM212 (antitubercular agent) C₂₃H₂₅Cl₂N₃ Pyrrole core, 4-methylpiperazine, bis(4-chlorophenyl) Enhanced lipophilicity for membrane penetration
BD-1063 (Sigma-1 antagonist) C₁₃H₁₇Cl₂N₃ 3,4-Dichlorophenethyl, N-methyl Balanced logP for CNS targeting
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine C₁₂H₁₇BrN₂ 3-Bromo-5-methylphenyl, N-methyl Steric hindrance from methyl group

Key Observations :

  • Aromatic vs.
  • Biological Target Specificity : The 4-bromopyridinyl group may favor interactions with kinases or nucleic acids, whereas phenyl or phenethyl substituents (e.g., BD-1063) are common in receptor-binding applications .

Key Observations :

  • The target compound’s synthesis via cross-coupling reactions (e.g., Suzuki) often results in lower yields (9% in ) compared to direct alkylation methods (54% in ) due to steric and electronic challenges .
  • Inclusion complexes with β-cyclodextrin (e.g., ) enhance solubility but require additional purification steps, reducing overall efficiency .

Key Observations :

  • Immunomodulation vs. Antimicrobial Activity: The β-cyclodextrin complex of a naphthalene-containing piperazine () demonstrates immunostimulatory effects, contrasting with BM212’s antitubercular focus .
  • Receptor Selectivity: Minor structural changes (e.g., pyridine vs. phenyl rings) drastically alter target engagement, as seen in H4R antagonists () .

Biological Activity

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a brominated pyridine ring and a piperazine moiety, contributing to its unique pharmacological profile. Its molecular formula is C₁₀H₁₃BrN₂, with a molecular weight of approximately 240.13 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Receptor Modulation : The compound has been shown to interact with serotonin (5-HT) and dopamine receptors, suggesting potential applications in treating mood disorders and neurological conditions.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby modulating synaptic transmission and influencing physiological processes.

Biological Activity

The compound exhibits a range of biological activities, including:

  • Antidepressant Effects : Studies indicate that this compound can enhance serotonin levels in the brain, providing a basis for its potential use in treating depression .
  • Antimicrobial Activity : Preliminary research suggests that this compound may possess antibacterial properties against certain strains of bacteria, indicating its potential as an antimicrobial agent .

Data Table: Biological Activities

Activity Description Reference
AntidepressantModulates serotonin levels; potential treatment for depression
AntimicrobialExhibits activity against specific bacterial strains
NeuroprotectiveMay protect neuronal cells from oxidative stress

Case Studies

  • Antidepressant Efficacy :
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound's ability to enhance serotonin signaling was highlighted as a key mechanism behind these effects .
  • Antimicrobial Properties :
    • In vitro tests revealed that the compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggested effectiveness comparable to standard antibiotics .
  • Neuroprotective Effects :
    • Research indicated that the compound could mitigate neuronal damage caused by oxidative stress in vitro, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, and how can reaction conditions be optimized for higher yields?

  • Methodology : The synthesis typically involves nucleophilic substitution between 4-bromopyridin-2-yl derivatives and 4-methylpiperazine. Key steps include:

  • Alkylation : Reacting 4-bromopyridine-2-carbonyl chloride with 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Control temperature, stoichiometry (1:1.2 molar ratio of pyridine to piperazine), and reaction time (6–12 hours). Monitor progress via TLC or LC-MS .

Q. Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Look for piperazine ring protons (δ 2.3–3.5 ppm, multiplet) and pyridine protons (δ 7.5–8.5 ppm, doublets). The methyl group on piperazine appears as a singlet (δ 2.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 270.04 (C₁₀H₁₃BrN₃⁺) .
  • IR Spectroscopy : Absorbances for C-Br (550–600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s crystal structure, and what refinement challenges arise with halogenated piperazines?

  • Approach :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer. For halogenated compounds, expect strong anomalous scattering from bromine .
  • Refinement : Employ SHELXL for least-squares refinement. Challenges include:
  • Disorder : Bromine’s high electron density may cause positional disorder; use PART instructions in SHELX to model .
  • Twining : Apply TWIN/BASF commands if diffraction patterns suggest twinning .
  • Validation : Check R-factors (R₁ < 0.05) and residual electron density (<1 eÅ⁻³) .

Q. How do structural modifications (e.g., halogen position, substituent size) influence biological activity, and how can contradictory literature findings be reconciled?

  • Case Study :

  • Halogen Position : 4-Bromo substitution on pyridine enhances receptor binding compared to 3-bromo analogs (e.g., 2.5-fold higher affinity for serotonin receptors) .
  • Substituent Effects : Bulkier groups (e.g., isopropyl vs. methyl on piperazine) reduce solubility but improve metabolic stability .
    • Resolving Contradictions :
  • Assay Variability : Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and ligand concentrations.
  • Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational strategies predict target binding modes, and how can molecular dynamics (MD) simulations improve docking accuracy?

  • Protocol :

  • Docking : Use AutoDock Vina with a grid centered on the receptor’s active site (e.g., 5-HT₂A serotonin receptor). Include bromine’s van der Waals parameters .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds (<3.5 Å) and RMSD (<2.0 Å) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔG binding. For halogen bonds, assign partial charges using RESP fitting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromopyridin-2-yl)-4-methylpiperazine
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1-(4-Bromopyridin-2-yl)-4-methylpiperazine

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